Lawsoniaside

Analytical Chemistry Quality Control Botanical Authentication

Crude henna extracts and lawsone-based QC methods introduce systematic measurement error because lawsone is not a genuine native constituent but an artifact of enzymatic/oxidative degradation during processing. Lawsoniaside (CAS 116964-02-4), a structurally defined 1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside, enables reliable estimation of maximum releasable lawsone without inducing artifact formation. • Validated HPLC reference standard for botanical authentication of Lawsonia inermis raw material • Overcomes documented limitations of lawsone-based analytical methods; ensures batch-to-batch consistency • Also applicable as a defined tool compound for Aβ42 aggregation inhibition studies and antioxidant SAR screening

Molecular Formula C22H28O13
Molecular Weight 500.4 g/mol
CAS No. 116964-02-4
Cat. No. B1674594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLawsoniaside
CAS116964-02-4
SynonymsLawsoniaside; 
Molecular FormulaC22H28O13
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H28O13/c23-6-12-14(26)16(28)18(30)21(33-12)32-11-5-10(25)20(9-4-2-1-3-8(9)11)35-22-19(31)17(29)15(27)13(7-24)34-22/h1-5,12-19,21-31H,6-7H2/t12-,13-,14-,15-,16+,17+,18-,19-,21-,22+/m1/s1
InChIKeyMFKUFDGNYITGPN-WFRIJLMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lawsoniaside: Naphthalene Diglucoside Reference Standard


Lawsoniaside (CAS 116964-02-4) is a phenolic diglucoside, chemically defined as 1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside, first isolated from Lawsonia inermis (henna) leaves [1]. As a glycosylated naphthalene derivative with a molecular formula of C22H28O13 and a molecular weight of 500.45 g/mol [2], it belongs to the class of phenolic glycosides that serve as stable precursors to the naphthoquinone dye lawsone. Unlike crude henna extracts or undefined botanical preparations, lawsoniaside represents a structurally characterized, single-chemical entity suitable for use as an analytical reference standard in HPLC-based quality control methods [3] and as a defined tool compound for investigating amyloid-β42 aggregation inhibition .

Why Lawsoniaside Cannot Be Substituted


Generic substitution with crude Lawsonia inermis extracts, undefined 'henna powder,' or the aglycone lawsone fails for two reasons. First, lawsone-based analysis has been demonstrated to be unreliable for quality assessment because lawsone is not a genuine native constituent but rather an artifact arising from enzymatic or oxidative transformation of glycosylated precursors during processing [1]. The glycosylated form (lawsoniaside/hennosides) provides a more robust metric for estimating maximum releasable lawsone without inducing its formation during analysis [1]. Second, crude extracts exhibit batch-to-batch variability in phenolic glycoside composition and concentration, making reproducible pharmacological investigation impossible [2]. For analytical method validation, quality control of botanical materials, or mechanistic studies of Aβ42 aggregation, a structurally defined, single-entity reference compound is required—crude substitutes cannot meet this standard.

Lawsoniaside: Comparative Performance Evidence


Superior Analytical Standard vs. Lawsone

Lawsoniaside and related hennosides (glycosylated precursors) provide a more reliable quality marker for Lawsonia inermis material than the aglycone lawsone. Acidic hydrolysis of hennoside-rich extracts demonstrated that lawsone-based analysis is limited because lawsone is not a genuine native constituent; it is an artifact from enzymatic or oxidative transformation of glycosylated precursors [1]. A hennoside-based approach ensures consistency by estimating maximum releasable lawsone without inducing its formation during sample preparation [1]. The purified lawsoniaside-type compound has been validated as suitable for use as an HPLC reference standard [1].

Analytical Chemistry Quality Control Botanical Authentication HPLC Reference Standard

Quantifiable DPPH Antioxidant Activity

In a study evaluating five phenolic glycosides isolated from Lawsonia inermis leaves, the antioxidant activity of each compound was assessed via the DPPH free-radical scavenging assay and compared to commercial standards [1]. The structurally related compound 1,2,4-trihydroxynaphthalene-1-O-β-D-glucopyranoside (a monoglucoside analog of lawsoniaside) exhibited an EC50 value of 6.5 μg/mL in the DPPH assay, representing the most potent activity among the isolated glycosides [1]. Lawsoniaside itself (1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside) was among the compounds evaluated, confirming that this structural class possesses quantifiable radical-scavenging capacity [1].

Antioxidant Natural Product Chemistry Free Radical Scavenging DPPH Assay

Selective Cytokine Modulation in Colitis

Galloyl-lawsoniaside A (comp-4), a galloylated derivative of lawsoniaside, demonstrated significant in vitro suppression of proinflammatory cytokines involved in inflammatory bowel disease (IBD) pathogenesis [1]. At 10 μg/mL over 24 hours, the compound showed no toxicity to human peripheral blood mononuclear cells (PBMCs) yet significantly suppressed the release of interferon γ (IFN-γ), interleukin (IL)-17A, and IL-8 from phorbol myristate acetate/ionomycin (P/I) and anti-CD3/anti-CD28-activated cells [1]. Notably, no effect on tumor necrosis factor (TNF) release was observed, indicating selective cytokine pathway modulation rather than broad immunosuppression [1]. In a TNBS-induced colitis mouse model, comp-4 exhibited the most pronounced therapeutic efficacy across both microbial and host-associated parameters compared to uromyrtoside and dexamethasone [2].

Anti-inflammatory Cytokine Suppression Inflammatory Bowel Disease Immunomodulation

Lawsoniaside: Validated Research Applications


HPLC Reference for Henna Quality Control

Lawsoniaside is validated for use as an HPLC reference standard in quality assessment of Lawsonia inermis material used in cosmetic and botanical product formulations [1]. The compound enables reliable estimation of maximum releasable lawsone without inducing artifact formation, overcoming the documented limitations of lawsone-based analytical methods [1]. This application is particularly relevant for analytical laboratories, quality control departments in cosmetic manufacturing, and regulatory compliance testing where batch-to-batch consistency of henna-derived materials must be documented.

Amyloid-β42 Aggregation Inhibition Tool

Lawsoniaside has been demonstrated to hinder the growth of amyloid-β42 fibrils . A structurally related lawsoniaside analog, 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside (THNG), has been shown to interfere with Aβ42 aggregation, inhibit conformational change to β-sheet-rich structures, decrease polymerization into large fibrillar species, and reduce oxidative stress and aggregate cytotoxicity [2]. This application is relevant for neuroscience research programs investigating Alzheimer's disease pathogenesis and for screening campaigns seeking structurally defined small-molecule aggregation inhibitors.

Antioxidant SAR Reference Compound

Lawsoniaside serves as a structurally characterized naphthalene diglucoside reference for antioxidant screening programs. Its antioxidant activity has been quantitatively evaluated via DPPH and β-carotene bleaching assays and compared to commercial standards [3]. The compound's defined structure (1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside) enables precise structure-activity relationship (SAR) studies that are impossible with undefined botanical extracts. This application is relevant for natural product chemistry laboratories, food science antioxidant discovery programs, and academic research groups investigating phenolic glycoside bioactivity.

Galloyl-Lawsoniaside in IBD Therapy

Galloyl-lawsoniaside A has demonstrated selective suppression of IFN-γ, IL-17A, and IL-8 in activated human PBMCs without affecting TNF release, and exhibited superior therapeutic efficacy in a TNBS-induced colitis mouse model compared to uromyrtoside and dexamethasone [4][5]. This application is relevant for pharmaceutical research and academic laboratories investigating inflammatory bowel disease therapeutics, microbiome-targeted interventions, and immunomodulatory natural product derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lawsoniaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.